molecular formula C38H42CaN4O6 B13832277 calcium;2-[anilino(phenyl)carbamoyl]hexanoate

calcium;2-[anilino(phenyl)carbamoyl]hexanoate

Cat. No.: B13832277
M. Wt: 690.8 g/mol
InChI Key: RKINNRASCJRSHD-UHFFFAOYSA-L
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Description

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate is a complex organic compound with the molecular formula C38H42CaN4O6 and a molecular weight of 690.84 g/mol . This compound is characterized by the presence of a calcium ion coordinated to a hexanoate ligand, which is further substituted with an anilino(phenyl)carbamoyl group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-[anilino(phenyl)carbamoyl]hexanoate typically involves the reaction of hexanoic acid with aniline and phenyl isocyanate to form the anilino(phenyl)carbamoyl hexanoate ligand. This ligand is then reacted with a calcium salt, such as calcium chloride, under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of calcium;2-[anilino(phenyl)carbamoyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium ion channels, modulating their activity and affecting cellular processes. This interaction can influence various physiological and biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Calcium;2-[anilino(phenyl)carbamoyl]butanoate
  • Calcium;2-[anilino(phenyl)carbamoyl]pentanoate
  • Calcium;2-[anilino(phenyl)carbamoyl]heptanoate

Uniqueness

Calcium;2-[anilino(phenyl)carbamoyl]hexanoate is unique due to its specific hexanoate ligand, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C38H42CaN4O6

Molecular Weight

690.8 g/mol

IUPAC Name

calcium;2-[anilino(phenyl)carbamoyl]hexanoate

InChI

InChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2

InChI Key

RKINNRASCJRSHD-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2]

Origin of Product

United States

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